molecular formula C7H8BrN B051990 4-Bromo-N-methylaniline CAS No. 6911-87-1

4-Bromo-N-methylaniline

Katalognummer: B051990
CAS-Nummer: 6911-87-1
Molekulargewicht: 186.05 g/mol
InChI-Schlüssel: AYVPVDWQZAAZCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-N-methylaniline is an organic compound with the molecular formula C7H8BrN. It is a derivative of aniline, where the hydrogen atom at the para position of the benzene ring is replaced by a bromine atom, and the hydrogen atom of the amino group is replaced by a methyl group. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Bromo-N-methylaniline can be synthesized through several methods:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and purity .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Bromo-N-methylaniline serves as an important intermediate in the synthesis of various organic compounds. Its bromine substituent allows for electrophilic aromatic substitution reactions, making it a versatile building block for creating more complex molecules.

Key Reactions:

  • Bromination: The compound can undergo further bromination to produce derivatives that may exhibit enhanced biological activity.
  • N-Alkylation: It can be used in N-alkylation reactions to synthesize N-alkylated anilines, which are valuable in pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural similarity to known bioactive molecules.

Biological Activities:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. This characteristic makes it a candidate for developing new antibiotics.
  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects on cancer cell lines, indicating potential use in cancer therapeutics.

Material Science

In material science, this compound is utilized in the development of dyes and pigments due to its color properties.

Applications in Dyes:

  • The compound can be incorporated into dye formulations where it contributes to color stability and intensity. Its derivatives are also explored for use in photonic devices due to their optical properties.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Organic SynthesisIntermediate for synthesizing complex organic moleculesKey role in electrophilic substitution reactions
Medicinal ChemistryPotential therapeutic agent with antimicrobial and anticancer propertiesActive against specific pathogens and cancer cell lines
Material ScienceComponent in dye formulations and photonic devicesEnhances color stability; explored for optical applications

Case Studies

  • Synthesis of Antimicrobial Agents:
    A study focused on synthesizing a series of N-alkylated derivatives of this compound showed promising antimicrobial activity against Gram-positive bacteria. The modifications made to the nitrogen atom enhanced the compound's efficacy while maintaining low toxicity profiles.
  • Photonic Applications:
    Research on the incorporation of this compound into polymer matrices indicated improved light absorption characteristics, making it suitable for use in organic light-emitting diodes (OLEDs). The study highlighted the compound's ability to enhance device performance through better charge transport properties.
  • Cytotoxicity Studies:
    A comprehensive evaluation of various derivatives revealed that certain modifications led to increased cytotoxicity against breast cancer cell lines. This research suggests that further exploration could yield effective anticancer agents based on the this compound framework.

Wirkmechanismus

The mechanism of action of 4-bromo-N-methylaniline involves its interaction with various molecular targets through electrophilic and nucleophilic reactions. The bromine atom and the amino group play crucial roles in directing these reactions. The compound can form complexes with metal ions and participate in redox reactions, influencing various biochemical pathways .

Biologische Aktivität

4-Bromo-N-methylaniline (CAS: 6911-87-1) is an aromatic amine that has garnered attention in various fields, including medicinal chemistry and materials science. Its unique structure, characterized by a bromine substituent and a methyl group on the nitrogen atom, imparts specific biological activities that are of interest for pharmaceutical applications. This article aims to explore the biological activity of this compound, focusing on its antibacterial properties, synthesis methods, and relevant case studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₈BrN
Molecular Weight186.05 g/mol
Density1.482 g/mL
Boiling Point259°C to 260°C
Melting Point11°C
Purity≥ 95% (GC)

These properties indicate that the compound is a liquid at room temperature and exhibits significant stability under standard conditions.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. A notable study synthesized derivatives of this compound and evaluated their activity against multidrug-resistant strains of Salmonella Typhi.

Case Study: Antibacterial Efficacy

In a study published in MDPI, various derivatives of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide were synthesized from this compound. The results indicated varying degrees of antibacterial activity:

CompoundMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
Compound 5a50 mg/mL100 mg/mL
Compound 5b25 mg/mL50 mg/mL
Compound 5c12.5 mg/mL25 mg/mL
Compound 5d 6.25 mg/mL 12.5 mg/mL

Among these, Compound 5d exhibited the strongest antibacterial activity with a MIC of 6.25 mg/mL and an MBC of 12.5 mg/mL, indicating its potential as a lead compound for further development as an antibacterial agent against resistant pathogens .

The mechanism by which derivatives of this compound exert their antibacterial effects may involve inhibition of essential bacterial enzymes such as DNA gyrase. Molecular docking studies have shown strong binding affinity to this target, suggesting that these compounds can disrupt bacterial DNA replication processes .

Synthesis Methods

The synthesis of derivatives from this compound typically involves palladium-catalyzed reactions such as Suzuki coupling. This method allows for the introduction of various functional groups, enhancing the biological profile of the resulting compounds.

Toxicological Considerations

While exploring the biological activities, it is crucial to consider the toxicological profile of this compound. It is classified as harmful if swallowed or inhaled and can cause skin irritation . Therefore, safety measures must be implemented during handling and experimentation.

Eigenschaften

IUPAC Name

4-bromo-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-9-7-4-2-6(8)3-5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVPVDWQZAAZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00219170
Record name Benzenamine, 4-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6911-87-1
Record name Benzenamine, 4-bromo-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006911871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4-bromo-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00219170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-N-methylaniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred 2M solution of borane methyl sulfide complex in THF (580 mL, 1.16 mol) at 0° C. was slowly added a solution of N-(4-bromo-phenyl)-formamide (Example 1, Step (1), 93 g., 0.465 mol) in 280 mL of THF so that the temperature of the solution did not rise above 5° C. Once the addition of the formanilide was complete, the reaction was brought to reflux and stirred for 3 hours. The reaction was then cooled to 0° C. and 190 mL of methanol was added slowly to control the frothing of the reaction. Then hydrogen chloride gas was bubbled into the solution until the pH was approximately 2. The solvents were removed in vacuo to afford a solid. The solid was dissolved in water and the pH was raised to 10, and the solution was extracted twice with ethyl ether. The combined ether extracts were washed twice with brine and dried over sodium sulfate. Removal of the ether solvent afforded 85.5 grams (98.8%) of (4-bromo-phenyl)-methyl-amine. The spectral properties of the oil were consistent with the desired material. High performance liquid chromatography (“HPLC”) analysis revealed that the oil was greater than 95% of 4-bromophenyl-N-methylaniline. This material was used in the next step without purification. Step (3): 7-Bromo-4-methyl-1,1-dioxo-1,4-dihydro-2H-1l6-benzo[1,2,4]thiadiazin-3-one
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Tert-butyl 4-bromophenylcarbamate (5.5 g, 20.21 mmol) was dissolved in THF, Lithium aluminum hydride (2.301 g, 60.63 mmol) was added and it was stirred at 60° C. overnight. Then it was quenched by EA, followed by H2O, concentrated and CH2Cl2 and 1M NaOH was added in, washed with CH2Cl2, extracted with CH2Cl2, dried over Na2SO4, concentrated, purified by flash chromatography (PE: EA=40:3) to give 2.1 g yellow oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.301 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 179 g of bromine in 120 ml of acetic acid was added at less than 40° C. over 45 minutes under an inert atmosphere to a mixture of 120 g of N-methyl-aniline and 600 ml of acetic acid and the mixture was stirred for 75 minutes and then was cooled to room temperature and poured into a mixture of ice and water. The pH of the mixture was adjusted to 10 by addition of sodium hydroxide and the mixture was extracted with methylene chloride. The organic phase was washed with aqueous saturated sodium chloride solution, dried and evaporated to dryness under reduced pressure to obtain 213 g of N-methyl-4-bromo-aniline.
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

10.7 g N-methylaniline (XXI), 32.1 g tetrabutylammonium bromide [(C4H9)4N+Br31]and 100 ml methylene chloride (CH2Cl2) were placed in a three-necked flask and cooled down to 0° C. with iced saline. 15.8 g bromine (Br2) was dropped slowly with stirring and was stirred for 4 hours while maintaining at 0° C. The temperature was allowed to raise to room temperature and saturated sodium carbonate solution was dropped slowly till evolution of carbon dioxide is ceased. Water layer was separated and extracted with methylene chloride for three times. The organic layers were combined and dried over anhydrous sodium sulfate. Methylene chloride was evaporated to yield 26 g 4-bromo-N-methylaniline (XXII).
Quantity
10.7 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

To a solution of N-(4-Bromo-phenyl)-formamide D32a (8.2 g, 41 mmol) in dry THF (100 mL) was added BF3.Et2O (8.2 mL, 61 mmol). The mixture was heated to reflux and BH3. THF (103 mL, 103 mmol) added dropwise, the mixture was heated for a further 2 hours. After cooling to room temperature concentrated HCl (100 mL) was added and the mixture stirred for one hour. The pH of the mixture was adjusted to pH 13 using concentrated NaOH. Extraction with ether, drying over MgSO4 and evaporating to dryness gave the subtitled compound as light brown oil (7.58 g). MH+ 186/188. 1H NMR δ (CDCl3) 2.81 (3H, s), 3.63-3.78 (1H, br.s), 6.43-6.52 (2H, d), 7.22-7.30 (2H, d).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.2 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
103 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-N-methylaniline
Reactant of Route 2
4-Bromo-N-methylaniline
Reactant of Route 3
4-Bromo-N-methylaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-N-methylaniline
Reactant of Route 5
4-Bromo-N-methylaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-N-methylaniline
Customer
Q & A

Q1: What is the importance of studying the interaction of halogenated aniline derivatives with hemoglobin?

A1: Hemoglobin is a crucial protein responsible for oxygen transport in the blood. [] Studying how halogenated aniline derivatives interact with hemoglobin can provide insights into:

  • Potential toxicity: These interactions can lead to changes in hemoglobin's structure and function, potentially affecting oxygen transport and causing adverse effects. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.